
Fak-IN-20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fak-IN-20 is a potent inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound has shown significant anticancer activity by targeting FAK, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
The preparation of Fak-IN-20 involves several synthetic routes and reaction conditions. One common method includes the use of 2,4-diarylaminopyrimidine derivatives bearing a sulfonamide moiety. The synthesis typically involves multiple steps, including the formation of the pyrimidine core, introduction of the sulfonamide group, and subsequent functionalization to achieve the desired compound . Industrial production methods for this compound are not widely documented, but they likely involve optimization of these synthetic routes to achieve high yield and purity.
Analyse Chemischer Reaktionen
Fak-IN-20 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
Fak-IN-20 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of FAK in various chemical processes.
Biology: this compound is employed in biological research to investigate the mechanisms of cell adhesion, migration, and survival.
Medicine: this compound has shown potential in cancer therapy by inhibiting FAK, which is overexpressed in many types of cancer.
Wirkmechanismus
Fak-IN-20 exerts its effects by inhibiting the activity of focal adhesion kinase. FAK is involved in various signaling pathways that regulate cell adhesion, migration, and survival. This compound binds to the kinase domain of FAK, preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway, leading to reduced cell proliferation, migration, and invasion .
Vergleich Mit ähnlichen Verbindungen
Fak-IN-20 is unique compared to other FAK inhibitors due to its high potency and specificity. Similar compounds include:
GSK-2256098: Another FAK inhibitor with anticancer activity, but with different potency and selectivity profiles.
PF-573228: A FAK inhibitor that also targets other kinases, making it less specific than this compound.
TAE226: A dual inhibitor of FAK and insulin-like growth factor-1 receptor, used in cancer research
This compound stands out due to its ability to arrest the cell cycle in the G2/M phase and induce apoptosis by generating reactive oxygen species .
Eigenschaften
Molekularformel |
C27H34ClN7O5S |
|---|---|
Molekulargewicht |
604.1 g/mol |
IUPAC-Name |
2-[[5-chloro-2-[4-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethylsulfonylamino]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C27H34ClN7O5S/c1-17-15-35(16-18(2)40-17)11-12-41(37,38)34-19-9-10-23(24(13-19)39-4)32-27-30-14-21(28)25(33-27)31-22-8-6-5-7-20(22)26(36)29-3/h5-10,13-14,17-18,34H,11-12,15-16H2,1-4H3,(H,29,36)(H2,30,31,32,33)/t17-,18+ |
InChI-Schlüssel |
XRDCURCMOBUNGQ-HDICACEKSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCS(=O)(=O)NC2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)OC |
Kanonische SMILES |
CC1CN(CC(O1)C)CCS(=O)(=O)NC2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine](/img/structure/B12362216.png)
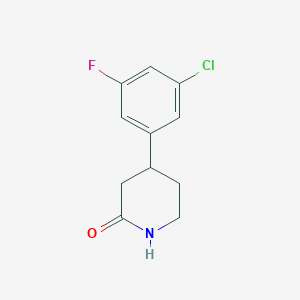

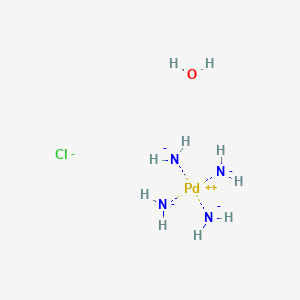
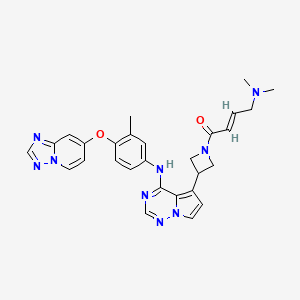
![8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12362254.png)

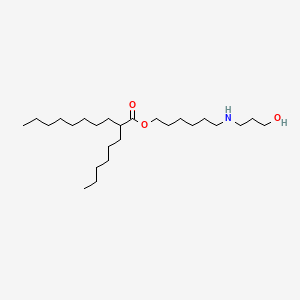
![Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate](/img/structure/B12362278.png)
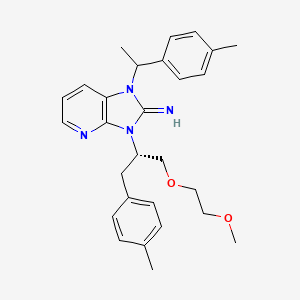

![7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12362289.png)
![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)
